Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-2-carboxylic acid derivatives. One common method involves the reaction of 4-chloro-5-methoxy-1-methylindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane .
Chemical Reactions Analysis
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound’s derivatives have shown potential in biological assays, including antiviral and anticancer activities.
Medicine: Indole derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl 4-Chloro-5-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate: Similar in structure but with a fluorine atom instead of a methoxy group.
Ethyl indole-2-carboxylate: Lacks the chloro and methoxy substituents, making it less reactive in certain chemical reactions.
Indole-2-carboxylic acid: The parent compound without the ethyl ester group, often used as a starting material in the synthesis of various derivatives.
This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H14ClNO3 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 4-chloro-5-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-4-18-13(16)10-7-8-9(15(10)2)5-6-11(17-3)12(8)14/h5-7H,4H2,1-3H3 |
InChI Key |
NLCPIUQTTLQRNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2Cl)OC |
Origin of Product |
United States |
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